molecular formula C10H7ClN2S B1350458 5-(4-Chlorophenyl)-2-pyrimidinethiol CAS No. 31408-24-9

5-(4-Chlorophenyl)-2-pyrimidinethiol

Cat. No. B1350458
CAS RN: 31408-24-9
M. Wt: 222.69 g/mol
InChI Key: TWTICSLSIMZTBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, cyclization, conversion of the intermediate into sulfonyl chloride, and finally, nucleophilic attack of the amines .


Molecular Structure Analysis

While specific structural data for “5-(4-Chlorophenyl)-2-pyrimidinethiol” was not found, related compounds have been studied. For example, the structure of human glycolate oxidase in complex with the inhibitor 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole has been determined at 2.8 A resolution .

Scientific Research Applications

Molecular Structure and Spectral Analysis

5-(4-Chlorophenyl)-2-pyrimidinethiol's molecular structure, bonding, and spectral characteristics have been explored in the context of its potential as an antimalarial drug. Studies using FT IR and FT Raman spectra, along with computational methods, have revealed details about its molecular geometry, natural bond orbital, and electrostatic potential. The analysis emphasized the importance of the dihedral angle between the pyrimidine and phenyl rings for the drug's effectiveness, highlighting the molecule's intermolecular hydrogen bonding network which is crucial for its biological activity (Sherlin et al., 2018).

Antimicrobial Activity

Synthesis and evaluation of new pyrimidines, including 5-(4-Chlorophenyl)-2-pyrimidinethiol derivatives, have demonstrated antimicrobial properties. The chemical reactivity with various agents has led to the formation of compounds with significant inhibitory effects against both Gram-positive and Gram-negative bacteria, showcasing its potential in developing new antibacterial agents (Abdelghani et al., 2017).

Electrochemical and Theoretical Studies

Electrochemical oxidation studies of 2-pyrimidinethiols, including compounds structurally similar to 5-(4-Chlorophenyl)-2-pyrimidinethiol, have contributed to understanding their chemical behavior and potential applications. These studies involve examining the dimers, disulfides, and sulfenyl radicals of pyrimidinethiols, providing insights into their stability, reactivity, and possible applications in various chemical processes (Freeman et al., 2008).

Synthesis and Structural Analysis

Research on the synthesis of pyrimidine derivatives, including those related to 5-(4-Chlorophenyl)-2-pyrimidinethiol, has led to discoveries of novel compounds with potential biological and chemical applications. Crystal structure analyses have been crucial in determining the molecular configurations and interactions that underlie their properties, guiding the development of materials and drugs with tailored functionalities (Kang et al., 2015).

Novel Synthesis Methods

Innovative synthesis methods have been developed for creating indeno[2',1': 5,6] pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines starting from 5-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-1H-indeno compounds. These methods offer efficient pathways for producing a variety of pyrimidine derivatives, expanding the toolbox for chemical synthesis and enabling the exploration of new therapeutic agents (Hassan, 2006).

properties

IUPAC Name

5-(4-chlorophenyl)-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2S/c11-9-3-1-7(2-4-9)8-5-12-10(14)13-6-8/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTICSLSIMZTBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=S)N=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377376
Record name 5-(4-chlorophenyl)-2-pyrimidinethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-2-pyrimidinethiol

CAS RN

31408-24-9
Record name 5-(4-Chlorophenyl)-2(1H)-pyrimidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31408-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-chlorophenyl)-2-pyrimidinethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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